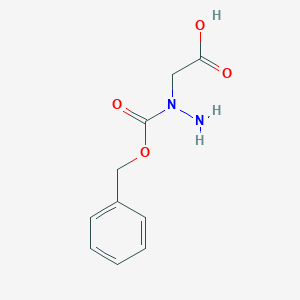

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid

Description

Properties

IUPAC Name |

2-[amino(phenylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-12(6-9(13)14)10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBYSZXBNXXLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594094 | |

| Record name | {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124676-23-9 | |

| Record name | {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid typically involves the reaction of benzyloxycarbonyl hydrazine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Benzyloxycarbonyl hydrazine is prepared by reacting benzyl chloroformate with hydrazine hydrate.

Step 2: The benzyloxycarbonyl hydrazine is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid exhibit several biological activities, including:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound's structure allows for modulation of inflammatory pathways, making it a candidate for treating inflammatory conditions.

Applications in Drug Development

The compound has been explored for its potential as a lead molecule in drug discovery. Its interactions with various biological targets suggest multiple therapeutic avenues:

- Cancer Therapeutics : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated promising results in targeting specific cancer pathways .

- Neurodegenerative Diseases : Research into derivatives has shown potential in inhibiting enzymes like BACE-1, which is implicated in Alzheimer’s disease. This suggests that the compound could play a role in developing multi-targeted therapies for neurodegenerative conditions .

- Antimicrobial Agents : The compound's structural features may also confer antimicrobial properties, making it a candidate for addressing resistant bacterial strains .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study 2 | Neuroprotective Effects | Showed potential as a BACE-1 inhibitor with IC50 values indicating effective enzyme inhibition. |

| Study 3 | Antimicrobial Properties | Exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The benzyloxycarbonyl group in the target compound provides steric protection and stability compared to the benzotriazolyl group in , which enhances hydrogen-bonding capabilities.

- Substitution with a 4-bromophenyl group (as in ) increases molecular weight and may influence binding affinity in biological systems.

Reactivity Differences :

- The acetylhydrazinylidene group in allows for tautomerism, unlike the stable benzyloxycarbonyl group in the target compound.

Biological Activity

2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid, commonly referred to in research as a hydrazine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a benzyloxycarbonyl group attached to a hydrazine moiety. The biological activity of this compound is of significant interest in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of functional groups that may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular pathways, which can lead to altered cell proliferation and apoptosis.

- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cell Cycle Modulation : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of hydrazine derivatives, including this compound. These studies often involve various cancer cell lines to evaluate cytotoxic effects and mechanisms.

In a notable study, compounds similar to this compound were shown to significantly inhibit the growth of BT-20 cells, with a marked increase in dead cells compared to control groups. This suggests that the compound may effectively target aggressive cancer types.

Antimicrobial Activity

The antimicrobial properties of hydrazine derivatives have also been investigated. These compounds have demonstrated effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

These results indicate that the compound possesses potential as an antimicrobial agent, which could be further explored for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of hydrazine derivatives in clinical and laboratory settings:

-

Case Study on Anticancer Effects :

- A study involving MDA-MB-231 cells indicated that treatment with hydrazine derivatives led to significant morphological changes indicative of apoptosis. The enhancement of caspase-3 activity confirmed the induction of apoptotic pathways.

-

Case Study on Antimicrobial Properties :

- Research demonstrated that derivatives similar to this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via hydrazide coupling reactions using benzyl chloroformate as a protecting agent. Key steps include:

- Activation of the hydrazine group with benzyloxycarbonyl (Cbz) chloride under anhydrous conditions .

- Acidic workup to isolate the product.

- Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of hydrazine to Cbz chloride) and reaction temperature (0–5°C to minimize side reactions) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy : Look for characteristic signals:

- ¹H NMR : δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (Cbz-protected –NH–), δ 3.8–4.0 ppm (acetic acid –CH₂–) .

- ¹³C NMR : δ 170–175 ppm (carboxylic acid C=O), δ 155–160 ppm (Cbz carbonyl) .

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 267.1 for C₁₁H₁₄N₂O₄) .

Q. What stability considerations are critical for storing this compound?

- Methodology :

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Cbz group.

- Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the hydrazinyl-acetic acid backbone .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Methodology :

- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates.

- Apply reaction path search algorithms (e.g., IRC analysis) to identify energetically favorable pathways .

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Q. What experimental strategies resolve contradictory data in hydrazinyl-acetic acid reactivity studies?

- Methodology :

- Controlled variable testing : Isolate factors like solvent polarity (e.g., DMF vs. THF) or temperature gradients.

- Cross-validation : Compare results from multiple techniques (e.g., UV-Vis kinetics vs. NMR time-course experiments) .

- Case study : Conflicting hydrolysis rates in aqueous vs. non-polar solvents were resolved by identifying solvent-specific protonation states of the hydrazine group .

Q. How can researchers design experiments to probe the bioactivity of this compound without prior pharmacological data?

- Methodology :

- In silico docking : Use AutoDock Vina to screen against target proteins (e.g., enzymes with hydrazine-sensitive active sites).

- In vitro assays : Prioritize cytotoxicity testing (MTT assay) and enzyme inhibition studies (e.g., urease or carbonic anhydrase) .

- Data interpretation : Correlate computational binding scores (ΔG values) with experimental IC₅₀ results to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.